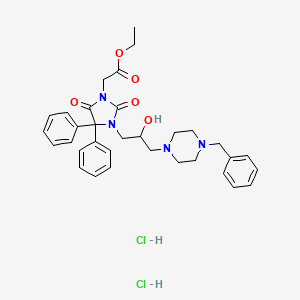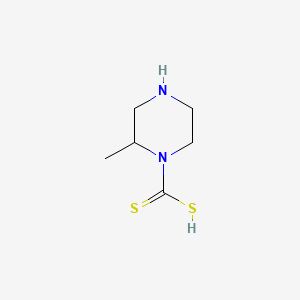
1-Piperazinecarbodithioic acid, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarbodithioic acid, 2-methyl- is an organic compound with the molecular formula C6H12N2S2 It is a derivative of piperazine, a heterocyclic amine, and contains a carbodithioic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarbodithioic acid, 2-methyl- typically involves the reaction of piperazine derivatives with carbon disulfide and methylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for 1-Piperazinecarbodithioic acid, 2-methyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarbodithioic acid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the carbodithioic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarbodithioic acid, 2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarbodithioic acid, 2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The carbodithioic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with various receptors, affecting signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylpiperazine-1-carbodithioic acid
- 1-Piperazinecarbodithioic acid, 2-methyl-
- 2-Methylpiperazinedithioformic acid
- 2-Methyl-5-(1-methylpyrrolidine-2-yl) pyridine
Uniqueness
1-Piperazinecarbodithioic acid, 2-methyl- is unique due to its specific combination of a piperazine ring and a carbodithioic acid group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5943-90-8 |
|---|---|
Molekularformel |
C6H12N2S2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
2-methylpiperazine-1-carbodithioic acid |
InChI |
InChI=1S/C6H12N2S2/c1-5-4-7-2-3-8(5)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
HLYCTXRRGDDBOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCN1C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



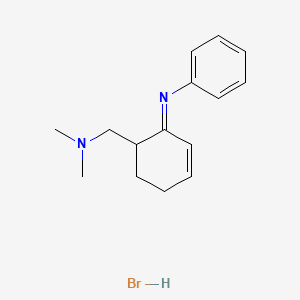

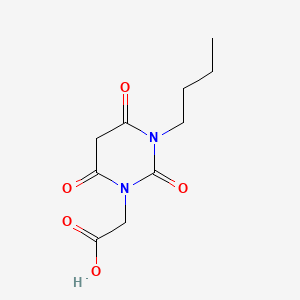

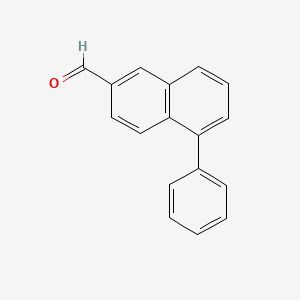

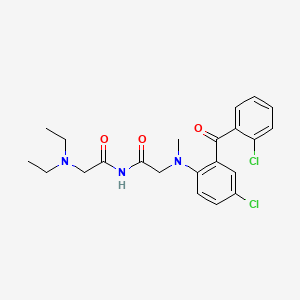
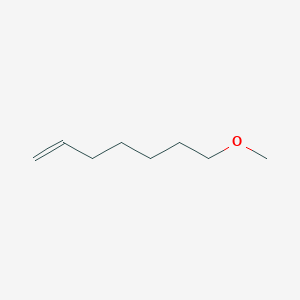

![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)

![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)
